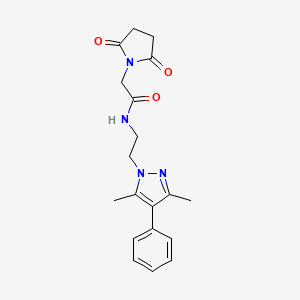

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, an ethyl linker, and a 2,5-dioxopyrrolidine moiety. The pyrazole ring is a well-studied heterocycle known for its diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . The 2,5-dioxopyrrolidine group introduces hydrogen-bonding capabilities and conformational rigidity, which may enhance target binding or solubility .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c1-13-19(15-6-4-3-5-7-15)14(2)23(21-13)11-10-20-16(24)12-22-17(25)8-9-18(22)26/h3-7H,8-12H2,1-2H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVKYRCBBJDRTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)CN2C(=O)CCC2=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with dimethyl and phenyl groups, linked to a pyrrolidine-derived acetamide . This structural complexity is believed to contribute to its biological activity. The molecular formula for this compound is , and it has a molecular weight of 349.43 g/mol.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects.

1. Enzyme Inhibition

Research indicates that compounds with similar structures have shown significant enzyme inhibition properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit alkaline phosphatase and other enzymes involved in metabolic pathways, suggesting potential applications in treating diseases where these enzymes play a critical role .

2. Anticancer Properties

Preliminary investigations have indicated that this compound may exhibit anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in reducing cell viability and inhibiting proliferation .

3. Anti-inflammatory Effects

Similar compounds have shown potential anti-inflammatory effects by inhibiting specific pathways related to inflammation. This suggests that the compound may also possess therapeutic benefits in inflammatory diseases .

Study on Enzyme Inhibition

In a study evaluating the inhibition of human recombinant alkaline phosphatase by various pyrazole derivatives, it was found that certain modifications on the pyrazole ring significantly enhanced inhibitory activity. The structure–activity relationship (SAR) indicated that the presence of specific substituents could optimize enzyme binding .

Anticancer Activity Assessment

A recent assessment involved testing the compound against several cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting potential for development as an anticancer agent .

Summary of Biological Activities

Scientific Research Applications

N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exhibits a range of biological activities:

Antimicrobial Properties

Research indicates that pyrazole derivatives often demonstrate significant antimicrobial activity. In comparative studies:

| Compound | Target Microorganism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 30 |

| Compound B | Staphylococcus aureus | 28 |

| Standard Drug | Streptomycin | 25 |

These findings suggest that derivatives similar to this compound could serve as effective antimicrobial agents .

Anticonvulsant Activity

Studies have shown that related compounds exhibit anticonvulsant properties. A library of new amides derived from similar structures was screened in various seizure models:

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| Compound 10 | 32.08 | Maximal Electroshock (MES) |

| Compound 9 | 40.34 | Subcutaneous Pentylenetetrazole (scPTZ) |

These results indicate that certain derivatives may have significant potential as anticonvulsant agents .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives in various therapeutic contexts:

- Antinociceptive Activity : In preclinical models, certain derivatives demonstrated potent antinociceptive effects, suggesting their potential for pain management applications .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways .

- Pharmacological Characterization : Selected compounds were characterized for their pharmacological profiles using established animal models, providing insights into their therapeutic potential .

Comparison with Similar Compounds

Key Structural Features

*Molecular formula and weight for the target compound are derived from structural analysis.

Functional Group Insights

Pyrazole Modifications :

- The target compound’s 3,5-dimethyl-4-phenylpyrazole core is structurally analogous to derivatives with demonstrated antimicrobial and insecticidal activities . In contrast, nitro-substituted pyrazolones (e.g., ) exhibit strong electron-withdrawing effects, influencing reactivity and crystallinity (melting point: 170°C) .

- Difluoromethyl pyrazole derivatives () may enhance metabolic stability and lipophilicity due to fluorine’s electronegativity .

Linker and Side Chain Variations: The ethyl linker in the target compound provides conformational flexibility compared to rigid aromatic linkers (e.g., phenylacetamide in ).

Patent and Therapeutic Landscape

- The dioxopyrrolidine group in the target compound may align with patented strategies to optimize pharmacokinetics, such as improving half-life or reducing off-target effects.

Q & A

Q. What are the optimal synthetic pathways for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how can side reactions be minimized?

The synthesis typically involves multi-step reactions starting with the functionalization of the pyrazole core. Key steps include:

- Acetylation : Use of acetic anhydride or acetyl chloride under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) to minimize hydrolysis .

- Coupling reactions : Amide bond formation via carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane or DMF, with catalytic bases like DIEA .

- Purification : Recrystallization from ethanol/methanol or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .

Methodological Note : Monitor reaction progress via TLC or HPLC to detect intermediates and optimize yields.

Q. How can structural features of this compound be validated, and what analytical techniques are most reliable?

- X-ray crystallography : Resolve the pyrazole ring conformation (e.g., planar vs. half-chair) and dihedral angles between substituents (e.g., phenyl vs. acetamide groups) .

- NMR spectroscopy : Confirm substituent positions via - and -NMR. For example, the ethyl linker between pyrazole and acetamide appears as a triplet at δ ~3.4–3.7 ppm .

- Mass spectrometry : Verify molecular weight (e.g., ESI-MS: m/z ~395.467 for the parent ion) .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrazole and dioxopyrrolidine moieties influence biological activity?

- Steric effects : The 3,5-dimethyl and 4-phenyl groups on the pyrazole create a bulky, hydrophobic environment, potentially enhancing binding to hydrophobic protein pockets.

- Electronic effects : The dioxopyrrolidine moiety introduces electron-withdrawing groups, stabilizing hydrogen-bonding interactions (e.g., with kinases or proteases).

Experimental Insight : Comparative studies with analogs lacking the dioxopyrrolidine group show reduced inhibitory activity in enzyme assays, suggesting its critical role in target engagement .

Q. What strategies resolve contradictions in bioactivity data across different studies (e.g., conflicting IC50_{50}50 values)?

- Standardized assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme concentrations to minimize variability.

- Crystallographic validation : Co-crystallize the compound with its target (e.g., a kinase) to confirm binding mode discrepancies .

- SAR analysis : Compare analogs systematically (e.g., replacing the phenyl group with halogens or heterocycles) to identify structural determinants of activity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Docking simulations : Use AutoDock Vina or Schrödinger to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) and optimize metabolic stability .

- ADMET prediction : Tools like SwissADME assess logP (target <3 for oral bioavailability) and topological polar surface area (<140 Å for blood-brain barrier penetration) .

- Example : Introducing a sulfonyl group (as in ) improves solubility without compromising target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.